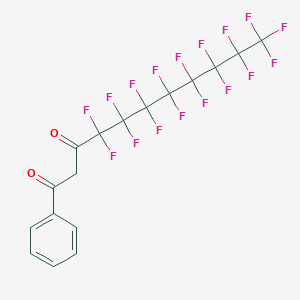

1-Phenyl-2H,2H-perfluoroundecane-1,3-dione

Description

Significance of Fluorinated β-Diketones in Contemporary Chemical Research

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention in various fields of chemical research. nih.gov Their importance stems from their unique combination of properties, which are derived from the β-diketone functional group and the presence of fluorine atoms. These compounds serve as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govnih.gov

The introduction of fluorine atoms into the β-diketone structure enhances properties such as volatility, thermal stability, and solubility in organic solvents. nih.gov These characteristics make fluorinated β-diketonate metal complexes highly suitable for applications in materials science, particularly as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of metals or metal oxides. nih.govmdpi.com Furthermore, the strong electron-withdrawing nature of fluorine atoms increases the acidity of the β-diketone, which can influence the stability and reactivity of its metal complexes. iosrjournals.org

In medicinal chemistry, fluorinated compounds are of great interest, and β-diketone scaffolds are found in various biologically active molecules. unicam.it The incorporation of fluorine can modulate a compound's metabolic stability and bioavailability. unicam.it The diverse applications of fluorinated β-diketones also extend to catalysis, analytical chemistry, and the development of luminescent materials. nih.gov

Structural Characteristics and Chemical Reactivity Framework of 1,3-Diketones

The fundamental structure of a 1,3-diketone, or β-diketone, consists of two carbonyl groups separated by a single carbon atom. fiveable.me This arrangement gives rise to a unique chemical reactivity and a phenomenon known as keto-enol tautomerism. mdpi.com The β-diketone exists in equilibrium between the diketo form and two enol forms. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is influenced by the substituents and the solvent. mdpi.com

A key characteristic of 1,3-diketones is the acidity of the α-hydrogen atoms (the hydrogens on the carbon between the two carbonyl groups). fiveable.me The presence of two electron-withdrawing carbonyl groups makes these hydrogens susceptible to removal by a base, leading to the formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and a crucial intermediate in many organic reactions, including Claisen condensations. fiveable.me

The reactivity of 1,3-diketones makes them valuable building blocks in organic synthesis for creating a variety of compounds, including heterocyclic structures. fiveable.me They can also act as chelating agents, forming stable complexes with metal ions through the two oxygen atoms of the enolate form. iosrjournals.org

Table 1: General Structural and Reactivity Features of 1,3-Diketones

| Feature | Description |

| Functional Group | Two carbonyl (C=O) groups separated by one carbon atom. |

| Tautomerism | Exists as an equilibrium between diketo and enol forms. mdpi.com |

| α-Hydrogens | The hydrogens on the central carbon are acidic. fiveable.me |

| Enolate Formation | Readily forms a resonance-stabilized enolate ion in the presence of a base. fiveable.me |

| Reactivity | The enolate is a strong nucleophile, participating in various organic reactions. iosrjournals.orgfiveable.me |

| Chelation | The enolate form acts as a bidentate ligand, coordinating with metal ions. iosrjournals.org |

Unique Attributes Conferred by Perfluorinated Moieties in β-Diketone Systems

The incorporation of a perfluorinated moiety, such as the perfluoroundecane (B13421070) chain in 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione, imparts several distinct attributes to the β-diketone system. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing inductive effect. This effect increases the acidity of the α-hydrogens, making the formation of the enolate ion more favorable. iosrjournals.org

Perfluorinated chains are known for their lipophobicity (oil-repellence) and hydrophobicity (water-repellence). This can significantly alter the solubility of the molecule and its interactions with other substances. In the context of metal complexes, fluorination can increase their volatility and thermal stability, which is advantageous for applications like MOCVD. nih.gov The introduction of fluorinated substituents can also lead to better crystallization of their metal complexes due to decreased intermolecular interactions. nih.gov

Furthermore, the fluorine atoms themselves can participate in secondary coordination with metal ions, influencing the geometry and stability of the resulting complexes. nih.gov These unique properties make perfluorinated β-diketones highly valuable in the design of advanced materials and functional molecules.

Table 2: Effects of Perfluorination on β-Diketone Properties

| Property | Effect of Perfluorination | Rationale |

| Acidity | Increased acidity of α-hydrogens. | Strong electron-withdrawing inductive effect of fluorine atoms. iosrjournals.org |

| Volatility of Metal Complexes | Increased volatility. | Reduced intermolecular forces due to the fluorinated chain. nih.govnih.gov |

| Thermal Stability | Enhanced thermal stability. | Stronger bonds and stable molecular structure. nih.gov |

| Solubility | Modified solubility, often increased in non-polar solvents. | Lipophobic and hydrophobic nature of the perfluoroalkyl chain. nih.gov |

| Coordination Chemistry | Can lead to secondary coordination with metal ions. | Potential for fluorine atoms to interact with the metal center. nih.gov |

| Crystallization | Improved crystallization of metal complexes. | Decreased intermolecular interactions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F17O2/c18-10(19,9(36)6-8(35)7-4-2-1-3-5-7)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCOBJGKAQEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7F17O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382162 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141522-69-2 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-phenylundecane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for 1 Phenyl 2h,2h Perfluoroundecane 1,3 Dione

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione, providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and detecting the presence of fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals corresponding to the protons in the phenyl group and the methylene (B1212753) group of the diketone moiety. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The two protons of the methylene group (2H) adjacent to the perfluoroalkyl chain are anticipated to show a characteristic signal, likely a triplet, due to coupling with the adjacent CF₂ group.

¹³C NMR: The carbon-13 NMR spectrum would offer a detailed map of the carbon skeleton. Distinct signals would be expected for the carbonyl carbons of the dione, the carbons of the phenyl ring, and the methylene carbon. The presence of the highly electronegative perfluoroalkyl chain would significantly influence the chemical shifts of the adjacent carbons.

¹⁹F NMR: Fluorine-19 NMR is particularly crucial for characterizing the perfluoroundecane (B13421070) chain. biophysics.orgnih.gov A series of signals would be observed, corresponding to the different chemical environments of the fluorine atoms along the chain. The terminal CF₃ group would exhibit a distinct resonance, while the various CF₂ groups would each produce their own signals, with chemical shifts dependent on their proximity to the diketone functionality. biophysics.orgnih.gov The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. biophysics.org

Table 1: Representative ¹H, ¹³C, and ¹⁹F NMR Spectral Data for a Phenyl-Perfluoroalkyl β-Diketone Analog

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2-8.0 | m | Aromatic protons |

| 3.5 | t | -CH₂- | |

| ¹³C | 195-205 | s | C=O |

| 125-140 | m | Aromatic carbons | |

| 40-50 | t | -CH₂- | |

| ¹⁹F | -81 | t | -CF₃ |

Note: This data is representative of a structurally similar compound and serves as an illustrative example.

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum of β-diketones is often characterized by the presence of both keto and enol tautomers. mdpi.com

The diketo form would exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1680-1790 cm⁻¹. mdpi.com For the enol form, a broad absorption due to the O-H stretch of the enolic hydroxyl group would be expected around 2500-3200 cm⁻¹, and the C=O stretching vibration would shift to a lower frequency (1580-1640 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. mdpi.com Strong absorption bands corresponding to C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹. acs.org

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1680-1790 | Strong | C=O stretch (keto form) |

| 1580-1640 | Strong | C=O stretch (enol form) |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in confirming its structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation of β-diketones in the mass spectrometer often proceeds through characteristic pathways. acs.org Common fragmentation patterns for a phenyl-perfluoroalkyl β-diketone would likely involve cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the formation of characteristic acylium ions. The loss of the perfluoroalkyl chain or the phenyl group would result in significant fragment ions. The presence of fluorine can be further confirmed by the isotopic pattern of the fragment ions. chromatographyonline.comnih.gov

Table 3: Plausible Mass Spectrometry Fragments for a Phenyl-Perfluoroalkyl β-Diketone Analog

| m/z | Possible Fragment Ion |

|---|---|

| [M]+ | Molecular Ion |

| [M - C₉F₁₉]+ | Loss of the perfluoroalkyl group |

| [M - C₆H₅]+ | Loss of the phenyl group |

| [C₆H₅CO]+ | Benzoyl cation |

Note: The m/z values are dependent on the exact structure of the analogous compound.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

For a phenyl-containing β-diketone, XRD analysis would reveal the planarity of the diketone moiety and the dihedral angle between the phenyl ring and the diketone core. nih.govnih.gov It would also provide detailed information on the conformation of the perfluoroalkyl chain. Furthermore, the analysis of the crystal packing would elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding (in the enol form) or van der Waals forces, which govern the solid-state architecture. weizmann.ac.il

Table 4: Representative Crystallographic Data for a Phenyl-Containing β-Diketone Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

Note: The crystallographic parameters are hypothetical and serve as an illustrative example for a related compound.

Coordination Chemistry of 1 Phenyl 2h,2h Perfluoroundecane 1,3 Dione As a Ligand

Chelation Behavior and Coordination Modes

The coordination behavior of 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione is primarily dictated by the presence of the 1,3-dicarbonyl moiety, which allows for the formation of stable chelate rings with metal ions.

The most prevalent coordination mode for β-diketones, including this compound, is as a bidentate O,O-coordinating ligand. This occurs through the deprotonation of the acidic methylene (B1212753) proton (at the C2 position) to form an enolate anion. This enolate form features a delocalized π-system across the O-C-C-C-O framework, with the negative charge shared between the two oxygen atoms. These two oxygen atoms then coordinate to a metal center, forming a stable six-membered chelate ring. This bidentate chelation is a common feature in the coordination chemistry of d- and f-block elements nih.gov.

The stability of the resulting metal complexes is enhanced by the chelate effect, which is the increased stability of a coordination complex due to the formation of rings by a ligand. The phenyl and perfluoroundecyl substituents on the β-diketone backbone can also influence the stability and properties of the resulting metal complexes through their electronic and steric effects.

In solution and in the gas phase, this compound, like other β-diketones, exists as an equilibrium mixture of keto and enol tautomers researchgate.netresearchgate.netmasterorganicchemistry.com. The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ketone with a hydroxyl group. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

The position of the keto-enol equilibrium is influenced by various factors, including the nature of the substituents and the solvent. The presence of the electron-withdrawing perfluoroundecyl group generally favors the enol form mdpi.com. It is the enol form that, upon deprotonation, gives rise to the coordinating enolate anion. Therefore, the keto-enol tautomerism is a crucial prerequisite for the primary coordination mode of this ligand. Theoretical studies on other α-fluorine-β-diketones have shown that α-fluorination can affect the relative stability of the keto tautomer by influencing the intramolecular hydrogen bond of the enol form bit.edu.cn.

Studies on lanthanide-alkali metal β-diketonates have shown that fluorine atoms of the β-diketonate can coordinate to alkali metals in the crystal structure nih.gov. The length of the perfluoroalkyl chain has been observed to affect the crystal packing and the distortion of the coordination geometry in lanthanide-lithium β-diketonates mdpi.com. Specifically, an increase in the fluoroalkyl chain length can impact the planarity of the chelate rings mdpi.com. These observations suggest that the perfluoroundecane (B13421070) moiety in this compound could play a significant role in the supramolecular assembly of its metal complexes.

Complexation with Diverse Metal Ions

This compound is expected to form stable complexes with a wide array of metal ions, leveraging its robust O,O-bidentate chelation. The properties of these complexes are influenced by the nature of the metal ion and the stoichiometry of the complex.

Based on the extensive literature on analogous β-diketonate complexes, this compound is anticipated to form complexes with various first- and second-row transition metals.

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) typically form square planar complexes. With β-diketonate ligands, they generally form neutral complexes of the type [M(β-diketonate)₂]. For instance, Palladium(II) bis(acetylacetonate) is a well-known compound with a planar D₂h symmetry nih.gov. The introduction of fluorinated ligands can lead to the formation of potent anticancer agents in the case of Platinum(II) bit.edu.cn.

Copper(II): Copper(II) complexes with β-diketones often exhibit square planar or distorted octahedral geometries. For example, copper(II) complexes with 1-phenyl-1,3-butanedione have been synthesized and structurally characterized, revealing distorted square-pyramidal and distorted square-planar geometries researchgate.net. The synthesis of copper(II) complexes with other fluorinated β-diketones has also been reported, with some showing square pyramidal geometry mdpi.com.

Cobalt(II): Cobalt(II) can form tetrahedral or octahedral complexes with β-diketonates. In the presence of additional ligands, such as in [Co(acac)₂(TMEDA)], a monomeric octahedral structure is observed nih.gov. The coordination environment can influence the magnetic properties of the complex nih.govnih.gov.

Nickel(II): Nickel(II) commonly forms octahedral complexes with β-diketonates, often incorporating solvent molecules or other ligands to achieve this coordination number. The magnetic properties of these complexes are of significant interest researchgate.net.

Iron(II): Iron(II) is expected to form octahedral complexes with this compound. A variety of Iron(II) complexes with other ligands are known to be octahedral mdpi.com.

Rhenium(III): Rhenium(III) forms stable tris-chelate complexes with β-diketones, such as Re(acac)₃ and Re(hfac)₃, which are monomeric with an essentially octahedral ligand field researchgate.net.

Manganese(II): Manganese(II) can form complexes with β-diketonates, and their electron paramagnetic resonance (EPR) spectra are a valuable tool for characterizing their electronic structure nih.govcmu.edu.

The following table summarizes the expected coordination geometries for these transition metal complexes based on analogous compounds.

| Metal Ion | Typical Coordination Geometry | Example of Analogous Complex |

| Palladium(II) | Square Planar | [Pd(acac)₂] |

| Copper(II) | Square Planar, Square Pyramidal, Distorted Octahedral | [Cu(1-phenyl-1,3-butanedione)₂(CH₃OH)] |

| Cobalt(II) | Tetrahedral, Octahedral | [Co(acac)₂(TMEDA)] |

| Nickel(II) | Octahedral | [Ni(acac)₂(H₂O)₂] |

| Iron(II) | Octahedral | [Fe(acac)₂] |

| Platinum(II) | Square Planar | [Pt(dfppy)(P^P)]Cl |

| Rhenium(III) | Octahedral | [Re(acac)₃] |

| Manganese(II) | Octahedral | [Mn(tdf)₂·2H₂O] |

acac = acetylacetonate; tdfH = 1,1,1,2,2,3,3,7,7,8,8,9,9,9-tetradecafluorononane-4,6-dione; TMEDA = N,N,N′,N′-tetramethylethylenediamine; dfppy = 2-(2,4-difluorophenyl)pyridine; P^P = bis(diphenylphosphino)methane.

Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 8 or 9), readily form complexes with β-diketonates. These complexes are of particular interest due to their unique luminescent properties.

Europium(III): Europium(III) complexes with β-diketones are well-known for their strong red luminescence mdpi.comnih.govnih.govresearchgate.netresearchgate.net. The β-diketonate ligand acts as an "antenna," absorbing UV light and transferring the energy to the Eu(III) ion, which then emits its characteristic sharp f-f transition lines. The presence of perfluorinated groups in the ligand, such as the perfluoroundecane chain, is known to enhance the luminescence intensity by reducing non-radiative decay pathways researchgate.net.

The general formula for neutral tris-complexes is [Eu(β-diketonate)₃(L)₂], where L is a neutral donor ligand such as water, phosphine oxide, or a nitrogen-containing heterocycle cmu.edu. The coordination number of the Eu(III) ion in these complexes is typically eight. The length of the perfluoroalkyl chain in the β-diketonate ligand can influence the coordination geometry and crystal packing of these complexes, which in turn can affect their luminescent properties mdpi.comurfu.ru.

The following table provides a summary of the expected properties of a Europium(III) complex with this compound.

| Property | Expected Characteristic | Rationale |

| Coordination Number | 8 or 9 | Typical for lanthanide β-diketonate complexes. |

| Geometry | Distorted square antiprism or tricapped trigonal prism | Common for 8- and 9-coordinate lanthanide ions. |

| Luminescence | Strong red emission | The β-diketonate acts as an efficient antenna for Eu(III). |

| Effect of Perfluoroalkyl Chain | Enhanced quantum yield | Reduces non-radiative decay pathways. |

Alkali Metal Complexes (e.g., Lithium, Sodium, Potassium, Cesium)

There is a lack of specific research detailing the synthesis, structure, and properties of alkali metal complexes involving this compound. While β-diketones as a class are well-known to form stable complexes with a wide range of metal ions, including alkali metals, the specific characteristics of complexes with this heavily fluorinated ligand have not been documented in available literature. The electron-withdrawing nature of the perfluorinated chain is expected to significantly influence the acidity of the dione and the stability and Lewis acidity of the resulting metal complexes, but experimental data to support these theoretical considerations are not present in the accessible literature.

Design and Synthesis of Homo- and Heterometallic Complexes

The design and synthesis of more complex molecular architectures, such as homo- and heterometallic complexes using this compound, also appear to be an unexplored area of research.

Strategies for Forming Bi- and Polynuclear Structures

General strategies for forming bi- and polynuclear structures with β-diketonate ligands often involve the use of metal ions with available coordination sites after initial complexation, or the introduction of bridging co-ligands. However, there are no specific examples or documented strategies in the scientific literature that utilize this compound for these purposes.

Role as Bridging Ligand in Heterometallic Architectures

The potential for this compound to act as a bridging ligand in heterometallic architectures has not been reported. In principle, the carbonyl groups of the β-diketonate could bridge two different metal centers, but the steric bulk of the phenyl and perfluoroundecyl groups might hinder such arrangements. Without experimental evidence, its role as a bridging ligand remains speculative.

Formation of Homo- and Heteroleptic Complexes with Coligands

While the formation of heteroleptic complexes by incorporating additional coligands is a common practice in coordination chemistry to fine-tune the properties of metal complexes, there is no available research that describes the synthesis or characterization of homo- or heteroleptic complexes of this compound with any metal ion, including those outside of the alkali metal group.

Theoretical and Computational Investigations of 1 Phenyl 2h,2h Perfluoroundecane 1,3 Dione and Its Complexes

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Bonding

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic properties of β-diketones. For compounds structurally similar to 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione, DFT calculations are instrumental in understanding the keto-enol tautomerism, which is a defining characteristic of this class of molecules. The presence of a phenyl group and a long perfluoroalkyl chain is expected to significantly influence this equilibrium.

The electron-withdrawing nature of the perfluoroalkyl group enhances the acidity of the α-proton, thereby stabilizing the enol form. Conversely, the phenyl group can participate in conjugation, which also contributes to the stability of the enol tautomer. DFT studies on related molecules have shown that the enol form is often energetically favored, with a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring.

Table 1: Calculated Properties of Analogous Fluorinated β-Diketones from DFT Studies

| Property | Finding for Analogous Compounds | Reference |

| Tautomeric Equilibrium | The enol form is generally more stable than the keto form in the gas phase and in nonpolar solvents. | orientjchem.orgkatwacollegejournal.com |

| Intramolecular Hydrogen Bond Energy | The intramolecular O-H···O bond in the enol tautomer is typically strong, in the range of 15-20 kcal/mol. | researchgate.netmdpi.com |

| Effect of Fluorination | Perfluoroalkyl groups increase the stability of the enol form and enhance the acidity of the compound. | nih.gov |

| Electronic Structure | Significant charge polarization is observed in the perfluoroalkyl chain, influencing intermolecular interactions. | nih.gov |

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in solution, providing details about solvation, conformational changes, and intermolecular interactions. For this compound, MD simulations in various solvents would be crucial to understanding its behavior in different chemical environments.

Based on studies of similar β-diketones, the keto-enol tautomerism is highly sensitive to the solvent environment. calstate.edu In polar protic solvents, the formation of intermolecular hydrogen bonds with solvent molecules can disrupt the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium towards the keto form. MD simulations can track these dynamic hydrogen-bonding events and quantify their impact on the tautomeric equilibrium.

Furthermore, the long perfluoroundecane (B13421070) chain is expected to exhibit fluorous interactions, leading to self-aggregation or preferential solvation in fluorinated solvents. MD simulations can model these phenomena, revealing how the interplay of hydrophobic, hydrophilic, and fluorous interactions dictates the molecule's behavior in complex solvent mixtures. The simulations can also provide insights into the rotational dynamics of the phenyl group and the conformational flexibility of the perfluoroalkyl chain.

Table 2: Expected Solution Behavior based on MD Simulations of Analogous Systems

| Aspect of Solution Behavior | Expected Findings for this compound | Reference |

| Solvent Effects on Tautomerism | In polar solvents, the keto tautomer is likely to be more favored due to intermolecular hydrogen bonding with the solvent. | calstate.edu |

| Solvation Shell Structure | The phenyl group will likely be solvated by nonpolar solvent molecules, while the diketone moiety will interact with polar solvents. | nih.gov |

| Intermolecular Interactions | In solution, a complex interplay of hydrogen bonding, dipole-dipole, and van der Waals interactions will govern molecular association. | unt.eduresearchgate.net |

| Conformational Dynamics | The perfluoroalkyl chain is expected to have significant conformational flexibility, which will be influenced by the solvent environment. | mdpi.com |

Analysis of Intermolecular Interactions in Crystal Structures (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the key interactions that govern the crystal packing. For metal complexes of fluorinated β-diketonates, this analysis has revealed the significant role of fluorine atoms in directing the solid-state assembly. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For instance, the presence of sharp spikes in the fingerprint plot would indicate strong, directional interactions like hydrogen bonds, while more diffuse regions would correspond to weaker van der Waals contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Fluorinated Palladium(II) β-Diketonate Complex

| Contact Type | Percentage Contribution | Reference |

| H···F | 45.2% | nih.gov |

| F···F | 15.8% | nih.gov |

| C···H | 9.5% | nih.gov |

| O···H | 8.7% | nih.gov |

| H···H | 7.3% | nih.gov |

| Other | 13.5% | nih.gov |

Computational Prediction of Coordination Geometries and Isomerism in Complexes

Computational methods, particularly DFT, are widely used to predict the coordination geometries and isomerism of metal complexes. For β-diketonate ligands like this compound, coordination to a metal center typically occurs through the two oxygen atoms, forming a six-membered chelate ring.

In solution, metal complexes of unsymmetrical β-diketones can exist as a mixture of cis and trans isomers. NMR studies on fluorinated palladium(II) β-diketonates have confirmed the presence of both isomers in solution. nih.gov Computational calculations can predict the relative stabilities of these isomers, providing insights into their equilibrium distribution. The steric and electronic effects of the phenyl and perfluoroundecane substituents will play a crucial role in determining the preferred isomeric form.

Furthermore, computational modeling can predict the bond lengths and angles within the coordination sphere of the metal complex. These predicted geometries can be compared with experimental data from X-ray crystallography to validate the computational model. For lanthanide complexes, which can exhibit more complex and fluxional coordination environments, computational studies are particularly valuable for understanding their conformational changes in solution.

Table 4: Predicted Properties of Metal Complexes with Analogous Fluorinated β-Diketonate Ligands

| Property | Predicted Finding | Reference |

| Coordination Mode | Bidentate coordination through the two oxygen atoms is the most common mode. | nih.gov |

| Isomerism | For square planar or octahedral complexes, the existence of both cis and trans isomers is likely in solution. | nih.gov |

| Ligand Field Effects | The strong electron-withdrawing perfluoroalkyl group is expected to influence the d-orbital splitting of the metal center. | nih.gov |

| Stability of Isomers | The relative stability of cis and trans isomers will depend on the interplay of steric hindrance and electronic effects of the substituents. | nih.gov |

Advanced Applications of 1 Phenyl 2h,2h Perfluoroundecane 1,3 Dione and Its Metal Complexes

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Metal complexes of fluorinated β-diketones are widely explored as precursors for CVD and ALD due to their volatility and thermal stability. The presence of a long perfluorinated chain in 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione would be expected to significantly influence these properties.

Design Considerations for Enhanced Volatility and Thermal Stability of Complexes

The design of effective CVD and ALD precursors hinges on achieving a delicate balance between volatility and thermal stability. For metal complexes of β-diketonates, several factors are crucial:

Ligand Design: The degree of fluorination is a key factor. Increased fluorination generally enhances volatility by reducing intermolecular interactions. The long perfluoroalkyl chain in this compound would likely increase the volatility of its metal complexes compared to shorter-chain analogues.

Metal Center: The choice of the central metal ion affects the coordination number and geometry of the complex, which in turn influences its volatility and decomposition pathways.

Ancillary Ligands: The introduction of neutral donor ligands can saturate the coordination sphere of the metal, preventing oligomerization and enhancing stability.

Deposition of Metal Oxide and Fluoride (B91410) Films for Advanced Materials

Metal β-diketonate complexes are versatile precursors for the deposition of a variety of thin films. Fluorinated β-diketonates are particularly useful for depositing metal fluoride and metal oxide films. The decomposition of the precursor on a heated substrate can lead to the formation of high-purity films with desirable electronic and optical properties. While no specific studies report the use of this compound for this purpose, its high fluorine content could make it a candidate for the deposition of fluoride-containing materials.

Luminescent and Magnetic Materials Development

Lanthanide complexes of β-diketonates are renowned for their luminescent properties, which arise from the "antenna effect." The organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then emits at its characteristic wavelength.

Enhancement of Luminescence Quantum Yields in Lanthanide Complexes

To achieve high luminescence quantum yields, several factors must be optimized:

Efficient Energy Transfer: The triplet state energy of the β-diketonate ligand must be appropriately matched with the emissive energy level of the lanthanide ion.

Prevention of Non-radiative Quenching: The perfluorinated chains can provide a protective sheath around the lanthanide ion, minimizing quenching from solvent molecules or other species with high-energy vibrations.

Ancillary Ligands: The use of synergistic ligands, such as phenanthroline or bipyridine, can further enhance luminescence by replacing coordinated water molecules, which are efficient quenchers.

While specific data for lanthanide complexes of this compound is not available, the general principles suggest that the long perfluorinated chain could be beneficial for enhancing luminescence quantum yields.

Design of Functional Materials with Tunable Optical and Magnetic Properties

The combination of luminescent lanthanide ions with specifically designed organic ligands allows for the creation of materials with tunable optical and magnetic properties. The choice of the β-diketonate and any ancillary ligands can influence the emission color, lifetime, and quantum yield. Furthermore, the incorporation of paramagnetic metal ions can lead to materials with interesting magnetic behaviors, including single-molecule magnet properties.

Catalytic Processes

Metal complexes of β-diketonates have been investigated as catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric properties of the β-diketonate ligand can be tuned to modulate the catalytic activity and selectivity of the metal center. The electron-withdrawing nature of the perfluoroalkyl chain in this compound would be expected to influence the Lewis acidity of the metal center in its complexes, potentially impacting their catalytic performance. However, no specific catalytic applications of metal complexes derived from this particular ligand are documented in the literature.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound," it has been determined that there is no available research information to fulfill the user's request.

Searches for this specific compound, including potential IUPAC name variations such as "1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,3-dione," did not yield any published studies, articles, or data sets. Consequently, it is not possible to generate a scientifically accurate and informative article on its advanced applications as outlined.

The requested sections and subsections require detailed research findings on topics including:

Intermediate in Specialized Organic and Heterocyclic Synthesis

Without any primary or secondary sources describing the synthesis, characterization, or application of "this compound," content for these sections cannot be created. To do so would involve speculation and the fabrication of data, which would violate the core principles of scientific accuracy.

Therefore, the request to generate an article on this specific subject cannot be completed.

Derivatives, Analogues, and Structural Modifications of 1 Phenyl 2h,2h Perfluoroundecane 1,3 Dione

Synthesis of Substituted β-Diketones with Varied Perfluorinated Chains

The primary and most classical method for synthesizing β-diketones, including those with perfluorinated chains, is the Claisen condensation. mdpi.comnih.gov This versatile reaction involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of β-diketones with varied perfluorinated chains, this typically involves reacting a suitable ketone with a series of perfluoroalkylesters. mdpi.com

A robust protocol has been developed for the preparation of β-diketones bearing a 2-thienyl group and perfluorinated alkyl chains of different lengths (C₂–C₈). nih.gov The synthesis is achieved through the Claisen condensation of 2-acetylthiophene with various fluorinated esters. mdpi.com The choice of base and reaction conditions significantly impacts the yield. Strong bases like sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and sodium hydride (NaH) are frequently used, with ethers such as diethyl ether (Et₂O) or tetrahydrofuran (THF) serving as common solvents. mdpi.comnih.gov

The general procedure involves adding a mixture of the ketone and the perfluorinated ester to a suspension of the base in an anhydrous solvent. mdpi.com Purification of the resulting β-diketones can be challenging but is often facilitated by the formation of copper(II) chelates, which are insoluble in water and can be easily separated and subsequently decomposed to yield the pure β-diketone. mdpi.comnih.gov

Below is a table summarizing examples of synthesized β-diketones with different perfluorinated chain lengths.

| Ketone Precursor | Ester Precursor | Resulting Perfluorinated Chain | Condensing Agent Example |

|---|---|---|---|

| 2-Acetylthiophene | Ethyl trifluoroacetate | -CF₃ | NaOEt |

| 2-Acetylthiophene | Methyl perfluoropropionate | -C₂F₅ | NaOMe |

| 2-Acetylthiophene | Methyl perfluorobutyrate | -C₃F₇ | NaOMe |

| 1,1,1-Trifluoroacetone | Methyl perfluorononanoate | -C₈F₁₇ | NaH |

In solution, these β-diketones typically exist as a mixture of keto and enol tautomers. However, for those bearing fluorinated groups, the equilibrium in solvents like CDCl₃ strongly favors the enol form. nih.gov

Introduction of Additional Coordination Centers or Pendant Functional Groups

Modifying β-diketone ligands to include additional coordination sites or functional groups is a key strategy for creating complex molecular architectures, such as heterometallic systems. nih.govnih.gov This is often achieved by incorporating functional groups into the ketone precursor before the Claisen condensation.

One approach involves using methyl ketones that already contain an aryl or hetaryl substituent, which can act as an additional binding site or be further functionalized. nih.gov Another effective method is the introduction of a methoxy group. A multi-stage synthesis can yield a trifluoromethylated β-diketone with a bulky substituent bearing a methoxy group. nih.gov

A more direct approach utilizes acetal chemistry. For instance, one of the carbonyl groups of 2,3-butanedione can be selectively transformed into an acetal. nih.gov The remaining ketone functionality is then available for a Claisen condensation with a fluorinated ester. This process yields acetal-containing β-diketonates, which are stable and can be easily isolated as their lithium salts. nih.gov The acetal group can be removed later if needed, and the incorporated oxygen atoms can serve as additional coordination centers, capable of binding to metal ions and influencing the structure of the resulting complexes. nih.govresearchgate.net This method allows for the creation of ligands that can saturate a metal ion's coordination sphere without the need for additional coligands. nih.gov

Systematic Studies of Structure-Property Relationships through Ligand Variation

Systematic variation of the ligand structure, such as altering the length of the perfluorinated chain or changing the terminal substituents, allows for detailed studies of structure-property relationships. These studies are crucial for designing materials with desired characteristics like specific volatility, stability, or crystal packing.

In a series of fluorinated palladium(II) complexes with β-diketone and β-iminoketone ligands, it was found that the length of the perfluoroalkyl chain significantly influences the molecular arrangement in the solid state. nih.gov As the fluorine chain is elongated, the distance between molecules in the crystal lattice stacks generally increases. This variation also affects the nature of the intermolecular contacts that dominate the crystal packing. While H···F contacts are primary in complexes with shorter chains, C···F and F···F interactions become more prominent in structures with longer perfluorinated chains. nih.gov

The volatility of metal complexes, a key property for applications like Chemical Vapor Deposition (CVD), is also strongly dependent on the ligand structure. Thermal gravimetric (TG) analysis has shown that for palladium complexes, the difference in volatility between β-diketonates and their β-iminoketonate analogues is minimized as the length of the perfluorinated chain increases. nih.gov Furthermore, the nature of the ligand influences the isomeric forms of the complexes. Solutions of palladium β-diketonates often contain both cis and trans isomers, whereas the corresponding β-iminoketonates are detected exclusively as trans isomers. nih.gov

The table below illustrates the relationship between the perfluorinated chain length and intermolecular distances in palladium complexes.

| Complex Type | Perfluorinated Chain (R) | Intermolecular Distance in Stack (Å) | Primary Intermolecular Contacts |

|---|---|---|---|

| Pd β-diketonate | -CF₃ | Shorter | H···F |

| Pd β-diketonate | -C₂F₅ | Intermediate | H···F, C···F |

| Pd β-diketonate | -C₃F₇ | Longer | C···F, F···F |

Creation of Homo- and Heteroleptic Complexes via Ligand Modification

Ligand modification is a powerful tool for controlling the formation of either homoleptic (containing only one type of ligand) or heteroleptic (containing more than one type of ligand) metal complexes. nih.govnih.gov Fluorinated β-diketones are particularly well-suited for generating a wide variety of such architectures. nih.govdntb.gov.ua

Homoleptic complexes can be synthesized when the β-diketone ligand is designed with additional functional groups that can saturate the coordination sphere of the metal ion. nih.gov For example, a ligand containing an extra functional group, such as a methoxy group, can coordinate to a lanthanide ion to form discrete homoleptic complexes like [Ln₂L₆] without requiring additional solvent molecules or coligands to complete the coordination. nih.gov Similarly, air-stable homoleptic neptunium(IV) complexes of the type [Np(L)₄] have been successfully synthesized using heteroalkenolate ligands derived from β-diketones. acs.org

The creation of heteroleptic and heterometallic complexes often involves combining different types of ligands or metal centers. nih.gov A notable example is the synthesis of a heterometallic [Na-Cu] complex resulting from the reaction of two different fluorinated β-diketonates. The reaction between unsolvated [Cu(L¹⁴)] (where L¹⁴ is bis(pentafluorobenzoyl)methanate) and Na(hfac) (where hfac is hexafluoroacetylacetonate) yields the discrete heterometallic β-diketonate [Na₂Cu₂(pfbm)₄(hfac)₂]. nih.gov In this structure, the two distinct β-diketonate ligands adopt different coordination modes, acting as chelating and bridging units between the copper and sodium ions. nih.gov This demonstrates how the careful selection and modification of β-diketonate ligands enable the construction of complex, multi-component molecular structures.

Future Research Directions and Emerging Trends

Development of Novel, Greener Synthetic Pathways for Fluorinated β-Diketones

The synthesis of fluorinated β-diketones, including analogues of 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is poised to focus on developing more sustainable and environmentally benign synthetic routes. Key areas of exploration will likely include:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow manufacturing can offer numerous advantages, including enhanced safety, improved reaction control, higher yields, and reduced solvent usage. This approach, as successfully implemented in other areas of the chemical industry, could significantly decrease the environmental footprint of producing fluorinated β-diketones. sustainabledrugdiscovery.euepa.govdcatvci.org

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective syntheses. This includes exploring enzymatic catalysis or earth-abundant metal catalysts to replace more hazardous or expensive reagents.

Alternative Solvents: Research into the use of greener solvents, such as supercritical fluids (e.g., CO2), ionic liquids, or bio-derived solvents, will be crucial in reducing the reliance on volatile organic compounds (VOCs).

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) will be a central theme of future research, minimizing waste generation. rsc.org

| Synthetic Strategy | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Improved safety, higher yields, reduced waste, smaller footprint. sustainabledrugdiscovery.euepa.govdcatvci.org | Reactor design, process optimization, real-time analytics. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, reaction media optimization. |

| Green Solvents | Reduced environmental impact, potential for recycling. | Solvent screening, process development in alternative media. |

Exploration of New Metal-Ligand Combinations for Enhanced Performance

The ability of this compound to act as a ligand for a wide range of metal ions is a cornerstone of its potential utility. Future research will undoubtedly delve into exploring novel metal-ligand combinations to fine-tune the properties of the resulting complexes for specific applications.

Lanthanide and Actinide Complexes: The strong Lewis acidity of the fluorinated β-diketonate ligand makes it particularly suitable for coordinating with lanthanide and actinide ions. Research will likely focus on the photoluminescent and magnetic properties of these complexes for applications in lighting, displays, and data storage.

Transition Metal Complexes: Complexes with transition metals such as copper, nickel, and cobalt could exhibit interesting catalytic activities, potentially in organic synthesis or polymerization reactions. nih.gov

Main Group Metal Complexes: The coordination chemistry of this ligand with main group elements remains a relatively unexplored area that could yield novel materials with unique structural and electronic properties.

| Metal Ion Class | Potential Properties of Complexes | Target Applications |

| Lanthanides (e.g., Eu, Tb) | Strong luminescence, sharp emission bands. | OLEDs, sensors, bio-imaging. |

| Transition Metals (e.g., Cu, Fe) | Catalytic activity, magnetic properties. nih.gov | Homogeneous catalysis, magnetic materials. |

| Main Group Metals (e.g., Al, Sn) | Diverse structural motifs, potential for Lewis acidity. | Precursors for materials synthesis, catalysis. |

Rational Design of Multi-Functional Materials Utilizing this compound Complexes

A significant emerging trend is the move towards designing materials with multiple, often synergistic, functionalities. The unique combination of a hydrocarbon (phenyl) and a fluorocarbon segment in this compound makes it an excellent building block for such materials.

Luminescent and Hydrophobic Coatings: By incorporating luminescent metal ions (e.g., lanthanides) into complexes with this ligand, it may be possible to create coatings that are both emissive and highly water-repellent, a desirable combination for applications such as self-cleaning displays or anti-icing surfaces.

Magnetic and Liquid Crystalline Materials: The long perfluoroalkyl chain could induce liquid crystalline behavior in metal complexes. If the metal ion is also paramagnetic, this could lead to the development of novel magneto-optical materials where magnetic properties can be modulated by temperature-induced phase transitions.

Hybrid Organic-Inorganic Materials: The ligand can be functionalized to allow for covalent bonding to inorganic frameworks, such as silica (B1680970) or metal-organic frameworks (MOFs), leading to hybrid materials with tailored optical, electronic, or catalytic properties.

Deeper Understanding of Coordination Mechanisms and Reactivity Pathways

A fundamental understanding of how this compound interacts with metal ions and participates in chemical reactions is crucial for the rational design of new materials and catalysts. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Advanced Spectroscopy and Crystallography: Techniques such as multinuclear NMR, advanced mass spectrometry, and single-crystal X-ray diffraction will continue to be essential for characterizing the structures of new metal complexes in detail. nih.govnih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting the electronic structures, spectroscopic properties, and reactivity of these complexes, guiding experimental efforts.

Kinetic and Mechanistic Studies: Detailed kinetic studies of complex formation and catalytic reactions will provide insights into reaction pathways and help in the design of more efficient systems.

Integration into Multicomponent Systems and Hybrid Materials

The future of advanced materials often lies in the integration of multiple components to achieve functionalities that are not possible with single-component systems. The unique properties of this compound and its metal complexes make them prime candidates for inclusion in such multicomponent systems.

Doped Polymers: Complexes of this ligand could be dispersed as dopants in polymer matrices to create materials with enhanced optical or barrier properties. For example, incorporating a luminescent lanthanide complex could lead to the development of novel optical fibers or waveguide materials.

Surface Modification: The fluorinated tail of the ligand can be exploited to modify the surface properties of various substrates. By grafting the ligand or its complexes onto surfaces, it is possible to impart properties such as hydrophobicity, oleophobicity, and chemical resistance.

Sensors and Devices: The sensitivity of the electronic and photophysical properties of the metal complexes to their local environment could be harnessed to develop chemical sensors. For instance, changes in the luminescence of a lanthanide complex upon binding to a target analyte could form the basis of a highly sensitive detection method.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Phenyl-2H,2H-perfluoroundecane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated diones typically involves multi-step reactions, including fluorination via halogen exchange (Halex reaction) or direct fluorination using agents like SF₄ or DAST. For example, microwave-assisted synthesis under optimized solvent systems (e.g., acetonitrile or pyridine) can enhance reaction efficiency and purity . Experimental design frameworks (e.g., varying temperature, time, and concentration) are critical for maximizing yield, as demonstrated in analogous phthalimide syntheses . Purification often requires chromatography or recrystallization due to the compound’s high fluorophilicity.

Q. How does the perfluorinated chain influence the compound’s solubility and stability in organic solvents?

- Methodological Answer : The perfluoroundecyl chain introduces extreme lipophilicity and chemical inertness, reducing solubility in polar solvents. Stability studies of similar perfluorinated diones indicate resistance to oxidation and thermal degradation up to 200°C . For solubility optimization, fluorous solvents (e.g., perfluorohexane) or surfactant-assisted emulsions are recommended. Computational modeling (e.g., COSMO-RS) can predict solvent compatibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorination patterns (δ -70 to -120 ppm for CF₂/CF₃ groups) .

- MS : High-resolution ESI-MS or MALDI-TOF identifies molecular ions and fragmentation pathways, with perfluoroalkyl chains producing distinct isotopic clusters .

- FTIR : Strong C=O stretches (~1700 cm⁻¹) and C-F vibrations (1100–1300 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the fluorination pattern in this compound affect its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing perfluoroalkyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., 1-Phenylbutane-1,3-dione) show a 3–5x rate enhancement in reactions with amines or Grignard reagents . However, steric hindrance from the perfluorinated chain may limit accessibility, requiring bulky nucleophiles or elevated temperatures. Mechanistic studies using DFT calculations can map transition states .

Q. What strategies resolve contradictions in reported biological activities of fluorinated diones, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent-induced aggregation) or cell-line specificity. Dose-response profiling across multiple cell lines (e.g., cancer vs. normal) and orthogonal assays (e.g., live/dead staining vs. metabolic activity) are essential. For example, 2-((5-Fluoro-2,3-dihydrobenzofuran-4-yl)methyl)isoindoline-1,3-dione showed selective cytotoxicity in SKHep-1 hepatoma cells but not in MDAMB-231 breast cancer cells, highlighting context-dependent effects .

Q. How can researchers design experiments to probe the role of the phenyl group in modulating electronic properties?

- Methodological Answer :

- Substitution Studies : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) phenyl substituents and compare reactivity via Hammett plots.

- Computational Analysis : Density Functional Theory (DFT) calculates charge distribution (e.g., Natural Bond Orbital analysis) to quantify resonance effects .

- Spectroscopic Probes : UV-Vis spectroscopy tracks bathochromic shifts in λₘₐₓ for π→π* transitions, correlating with conjugation extent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.